molecular formula C28H24N2O4 B12443164 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

Cat. No.: B12443164
M. Wt: 452.5 g/mol
InChI Key: JHABQFMZYQCUTJ-UHFFFAOYSA-N
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Description

2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobiphenyl, followed by further reactions to introduce the imino and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the product. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent production outcomes .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol apart is its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C28H24N2O4/c1-33-25-7-3-5-21(27(25)31)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-4-8-26(34-2)28(22)32/h3-18,31-32H,1-2H3

InChI Key

JHABQFMZYQCUTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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